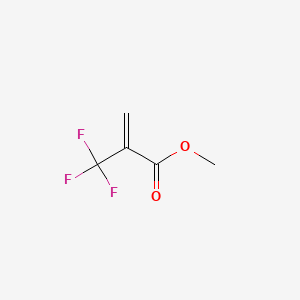

Methyl 2-(trifluoromethyl)acrylate

Descripción general

Descripción

Methyl 2-(trifluoromethyl)acrylate (MTFMA) is a chemical compound that has garnered interest due to its potential applications in various high-tech fields and its role as a versatile comonomer in polymer chemistry. The compound is derived from 3,3,3-trifluoropropene and can be synthesized through different chemical routes, including hydrocarbonylation reactions . Its molecular structure and the presence of the trifluoromethyl group contribute to its unique physical and chemical properties, making it a valuable monomer for the production of polymers with specific characteristics .

Synthesis Analysis

The synthesis of MTFMA has been explored through various methods. One approach involves the cobalt-catalyzed carbonylation of 2-bromo-3,3,3-trifluoropropene under mild conditions, although this method yields only about 30% of the desired methyl ester . An alternative route starting from 2-(trifluoromethyl)propanal, obtained by rhodium-catalyzed hydroformylation of 3,3,3-trifluoropropene, has shown more promise. This latter method involves α-selenenylation followed by H2O2 oxidation, resulting in a higher yield of 68% for the production of 2-(trifluoromethyl)acrylic acid (TFMAA), which can then be esterified to form MTFMA .

Molecular Structure Analysis

The molecular structure of methyl acrylate, a related compound to MTFMA, has been studied using gas electron diffraction and ab initio calculations. The molecule exists in a conformational equilibrium of s-cis and s-trans forms, with specific bond lengths and angles that contribute to its reactivity and polymerization behavior . Although the exact structure of MTFMA is not detailed in the provided papers, it can be inferred that the addition of the trifluoromethyl group would influence its molecular geometry and electronic properties, potentially affecting its reactivity and the properties of the resulting polymers .

Chemical Reactions Analysis

MTFMA and related monomers can undergo various chemical reactions, particularly polymerization. Radical polymerization and copolymerization behaviors have been studied, with findings indicating that certain monomers can homopolylymerize faster than methyl methacrylate (MMA) despite the presence of large 2-substituents . The steric hindrance from these substituents can affect the rate constants of propagation and termination during polymerization, leading to the formation of high molecular weight polymers . Additionally, the electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the monomer in copolymerization reactions with electron-donating monomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of MTFMA and its polymers are influenced by the trifluoromethyl group. This group imparts a high degree of electronegativity to the monomer, which can affect its homopolymerization under anionic conditions and its copolymerization with other monomers . The presence of the trifluoromethyl group also contributes to the low toxicity, easy availability, and easy handling of these monomers, making them suitable for a wide range of applications, including lithography, polymer electrolyte membranes for fuel cells, and protective coatings . The polymorphism of acrylic and methacrylic acid esters containing long-fluorocarbon chains has been studied, revealing that the crystal form can significantly affect the polymerizability of these compounds .

Aplicaciones Científicas De Investigación

Polymerization and Copolymerization

- Methyl 2-(trifluoromethyl)acrylate is significant in polymer science, especially in the polymerization and copolymerization processes. It is often used in synthesizing various polymers and copolymers due to its high reactivity and ability to impart desirable properties to the resulting materials. For instance, the homopolymerization of 2-(trifluoromethyl)acrylic acid and the radical copolymerization of alkyl 2-trifluoromethacrylates with electron-donating monomers lead to the production of alternating copolymers. These polymers find applications in areas like lithography, molecularly imprinted polymers, optics, adsorbents, polymer electrolyte membranes for fuel cells, lithium-ion batteries, protective stone coatings, multicompartmental micelles, and nanocomposites (Patil & Améduri, 2013).

Photoinduced Living Radical Polymerization

- Methyl 2-(trifluoromethyl)acrylate is instrumental in photoinduced living radical polymerization processes. This application is critical in synthesizing polymers with controlled molecular weights and specific functionalities. Such polymers are useful in various high-tech applications, including the creation of smart materials with specific optical, electrical, or mechanical properties (Anastasaki et al., 2014).

Environmental Applications

- In environmental applications, methyl 2-(trifluoromethyl)acrylate can be used in systems designed for the removal of waste gases. Biotrickling filters packed with ceramic particles and immobilized with activated sludge have shown effectiveness in removing methyl acrylate waste gas, highlighting its potential for environmental cleanup and pollution control (Wu et al., 2016).

Dispersion Polymerization in Nonpolar Solvents

- It also finds use in dispersion polymerization processes, particularly in nonpolar solvents. This application is crucial in the coatings industry, where it aids in the production of polymer films with specific mechanical and optical properties (Houillot et al., 2010).

Mecanismo De Acción

Target of Action

Methyl 2-(trifluoromethyl)acrylate (MTFMA) is a semi-fluorinated monomer It’s known that mtfma can be used in the preparation of molecularly imprinted polymers that show diastereoselectivity for cinchona alkaloids .

Mode of Action

It’s known that mtfma can be synthesized from methacryloyl chloride and 2,2,2-trifluoroethanol in the presence of triethylamine . This suggests that MTFMA might interact with its targets through the formation of covalent bonds, leading to changes in the targets’ structure and function.

Biochemical Pathways

It’s known that mtfma can be used in the solid-phase extraction of domoic acid , suggesting that it might affect the biochemical pathways related to the metabolism and excretion of domoic acid.

Result of Action

It’s known that mtfma can be used in the preparation of poly(tfema), which can be used in the development of acrylic protective coatings . This suggests that MTFMA might have applications in materials science and engineering.

Safety and Hazards

Direcciones Futuras

Methyl 2-(trifluoromethyl)acrylate is expected to find many novel applications in the future . Its derivatives are currently being used in the protection of crops from pests . Several Methyl 2-(trifluoromethyl)acrylate derivatives are also used in the pharmaceutical and veterinary industries .

Relevant Papers Several papers have been published on the topic of Methyl 2-(trifluoromethyl)acrylate. These include studies on the synthesis and characterization of well-defined block copolymers , radical copolymerization of 2-trifluoromethylacrylic monomers , and the synthesis and application of trifluoromethylpyridines .

Propiedades

IUPAC Name |

methyl 2-(trifluoromethyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O2/c1-3(4(9)10-2)5(6,7)8/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTRBXMICTQNNIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382061 | |

| Record name | Methyl 2-(trifluoromethyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(trifluoromethyl)acrylate | |

CAS RN |

382-90-1 | |

| Record name | Methyl 2-(trifluoromethyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 382-90-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is Methyl 2-(trifluoromethyl)acrylate particularly interesting for 157-nm microlithography resist materials?

A1: The key lies in its transparency at the 157 nm wavelength. Fluorocarbon polymers, often incorporating Methyl 2-(trifluoromethyl)acrylate, exhibit higher transparency at this wavelength compared to many other materials. This is crucial for 157-nm microlithography, as it allows for more efficient light transmission during the photoresist process. Researchers have successfully synthesized polymers containing Methyl 2-(trifluoromethyl)acrylate and demonstrated their potential for 157-nm resist applications. []

Q2: How does incorporating Methyl 2-(trifluoromethyl)acrylate into Polyvinylidene fluoride (PVDF) impact its properties and potential applications?

A2: This modification introduces pendant phosphonic acid groups to the PVDF backbone. [] These groups drastically increase the polymer's hydrophilicity, evidenced by the significant decrease in water contact angle from 98° to 15°. This hydrophilic functionalized PVDF exhibits promising anticorrosion properties for steel, showcasing its potential in protective coatings.

Q3: Can Methyl 2-(trifluoromethyl)acrylate be used to create solid polymer electrolytes, and if so, what are the advantages?

A3: Yes, researchers successfully synthesized a random copolymer of vinylidene fluoride and Methyl 2-(trifluoromethyl)acrylate containing a cyclic carbonate side-chain (MAF-cyCB). [] This specific copolymer demonstrated desirable characteristics for solid polymer electrolytes, including high ionic conductivity, good mechanical strength, and a wide electrochemical stability window. These features make it a promising candidate for next-generation solid-state battery applications.

Q4: Are there alternative synthesis pathways for incorporating the structural features of Methyl 2-(trifluoromethyl)acrylate into polymers beyond direct copolymerization?

A4: Indeed, direct copolymerization of Methyl 2-(trifluoromethyl)acrylate, particularly with bulky substituents, can be challenging. To overcome this, researchers explored alternative strategies like synthesizing tricyclononene monomers with spatially distant electron-withdrawing groups or copolymerizing with carbon monoxide. [] These approaches offer potential routes to integrate the desired transparency-enhancing features into polymers for specific applications like 157-nm lithography.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

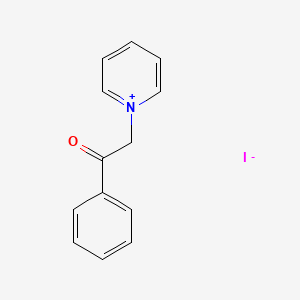

![1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide](/img/structure/B1303970.png)

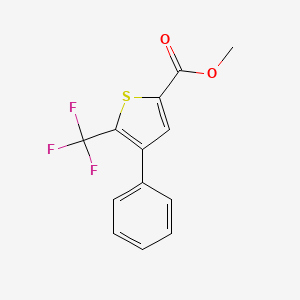

![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)

![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)

![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1304005.png)